tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Overview
Description
Tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a tert-butyl ester, a formyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridine ring through cyclization reactions. The tert-butyl ester group is often introduced via esterification reactions, while the formyl group can be added through formylation reactions using reagents such as formic acid or formyl chloride. The methyl group is usually introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts to accelerate the reactions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as alcohols, amines, or thiols
Major Products
Oxidation: Tert-butyl 3-carboxy-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Reduction: Tert-butyl 3-hydroxymethyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Substitution: Various esters or functionalized derivatives depending on the nucleophile used
Scientific Research Applications
Tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The formyl group, for example, can form hydrogen bonds with amino acid residues in proteins, while the pyrazole and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
- Tert-butyl 3-hydroxy-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate
Uniqueness
Tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity
Biological Activity
Tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS: 1142210-83-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, highlighting its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C13H19N3O3
- Molar Mass : 265.31 g/mol
- Hazard Classification : Irritant
The compound features a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities. The tert-butyl and formyl groups contribute to its lipophilicity and reactivity, potentially influencing its interaction with biological targets.
Table 1: Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C13H19N3O3 |
Molar Mass | 265.31 g/mol |
CAS Number | 1142210-83-0 |
Hazard Class | Irritant |
Antimicrobial Properties
Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial activity. For instance, compounds structurally related to tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine have shown effectiveness against various bacterial strains. A study reported that certain analogs demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various assays. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be within a promising range, suggesting that the compound may serve as a lead for developing new anti-inflammatory agents .
Antioxidant Activity
Antioxidant properties are vital for preventing oxidative stress-related diseases. Compounds similar to tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine have been shown to scavenge free radicals effectively. This activity is attributed to the presence of electron-donating groups in their structure, enhancing their ability to neutralize reactive oxygen species (ROS) .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of chemical compounds. Modifications on the pyrazolo[4,3-c]pyridine scaffold can significantly influence its pharmacological effects.
Key Findings on SAR
- Substituent Effects : The introduction of various substituents on the nitrogen atoms and the carbon skeleton has been shown to enhance antimicrobial and anti-inflammatory activities.
- Lipophilicity : Increasing lipophilicity through tert-butyl groups enhances membrane permeability and bioavailability.
- Functional Group Variation : Altering functional groups can lead to improved selectivity towards specific biological targets such as COX enzymes or bacterial receptors.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Tert-butyl Group | Increased lipophilicity |
Electron-donating Groups | Enhanced antioxidant activity |
Varied Substituents | Improved selectivity and potency |
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of several pyrazolo[4,3-c]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values lower than those of conventional antibiotics like penicillin and streptomycin.
Study 2: In Vivo Anti-inflammatory Assessment
In vivo models using carrageenan-induced paw edema demonstrated that selected compounds significantly reduced inflammation compared to control groups. The study highlighted the potential of these compounds in treating inflammatory diseases .
Properties
IUPAC Name |
tert-butyl 3-formyl-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(18)16-6-5-11-9(7-16)10(8-17)14-15(11)4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTCVMFRVPGFFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101109151 | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-formyl-1,4,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-83-0 | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-formyl-1,4,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrazolo[4,3-c]pyridine-5-carboxylic acid, 3-formyl-1,4,6,7-tetrahydro-1-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101109151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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